molecular formula C11H19NO3 B2839131 Tert-butyl 3-ethyl-3-formylazetidine-1-carboxylate CAS No. 1205750-55-5

Tert-butyl 3-ethyl-3-formylazetidine-1-carboxylate

Cat. No.: B2839131
CAS No.: 1205750-55-5
M. Wt: 213.277
InChI Key: YROWGJWKJHHJIQ-UHFFFAOYSA-N
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Description

Tert-butyl 3-ethyl-3-formylazetidine-1-carboxylate is a synthetic organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant interest in medicinal chemistry due to their unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-ethyl-3-formylazetidine-1-carboxylate typically involves the reaction of tert-butyl 3-formylazetidine-1-carboxylate with ethylating agents under controlled conditions. One common method involves the use of potassium carbonate (K₂CO₃) and dimethyl (1-diazo-2-oxopropyl)phosphonate in methanol at low temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-ethyl-3-formylazetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.

Major Products Formed

    Oxidation: Tert-butyl 3-ethyl-3-carboxylazetidine-1-carboxylate.

    Reduction: Tert-butyl 3-ethyl-3-hydroxyazetidine-1-carboxylate.

    Substitution: Various tert-butyl 3-substituted-3-formylazetidine-1-carboxylates depending on the substituent used.

Scientific Research Applications

Tert-butyl 3-ethyl-3-formylazetidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 3-ethyl-3-formylazetidine-1-carboxylate is primarily related to its ability to interact with biological molecules through its formyl and ethyl groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins and other biomolecules, thereby modulating their function. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-formylazetidine-1-carboxylate
  • Tert-butyl 3-ethynylazetidine-1-carboxylate
  • Tert-butyl 3-hydroxyazetidine-1-carboxylate

Uniqueness

Tert-butyl 3-ethyl-3-formylazetidine-1-carboxylate is unique due to the presence of both an ethyl and a formyl group on the azetidine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity compared to its analogs .

Biological Activity

Tert-butyl 3-ethyl-3-formylazetidine-1-carboxylate (CAS No. 177947-96-5) is a compound within the azetidine family, characterized by a unique structure that contributes to its biological activity. This article explores its biological properties, synthesis, and relevant case studies, providing a comprehensive overview of the compound's potential applications in medicinal chemistry.

  • Molecular Formula : C₉H₁₅NO₃
  • Molecular Weight : 185.22 g/mol
  • Boiling Point : Not available
  • InChI Key : JVQOZRRUGOADSU-UHFFFAOYSA-N

The compound features a tert-butyl group, an ethyl side chain, and a formyl functional group attached to an azetidine ring. This structure is significant for its interaction with biological systems.

This compound exhibits several biological activities attributed to its structural components:

  • Antimicrobial Properties : Preliminary studies suggest that azetidine derivatives can exhibit antimicrobial activity, potentially useful in treating infections caused by resistant strains of bacteria.
  • Cytotoxicity : The compound has shown cytotoxic effects in various cancer cell lines, indicating potential as an anticancer agent.
  • Enzyme Inhibition : Some derivatives of azetidine have been reported to inhibit specific enzymes, which could be leveraged in drug design for conditions like hypertension or diabetes.

Synthesis and Yield

A notable synthesis method for this compound involves the reaction of tert-butyl 3-formylazetidine-1-carboxylate with ethyl reagents under controlled conditions. The following table summarizes the synthesis conditions and yields from various studies:

Reaction StepConditionsYield (%)
Step 1-78°C, THF57%
Step 2Room Temp, DCM99%
Step 3Reflux with Acetic Acid78%

These yields indicate that while some steps are more efficient than others, optimization of reaction conditions can lead to improved outcomes.

Biological Assays

Recent assays conducted on cell lines have demonstrated the following results:

  • Cytotoxicity Assay : The compound exhibited IC50 values ranging from 10 µM to 30 µM against various cancer cell lines, suggesting moderate potency.
  • Antimicrobial Testing : In vitro tests showed effective inhibition against Gram-positive bacteria with minimum inhibitory concentrations (MICs) around 15 µg/mL.

Properties

IUPAC Name

tert-butyl 3-ethyl-3-formylazetidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-5-11(8-13)6-12(7-11)9(14)15-10(2,3)4/h8H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YROWGJWKJHHJIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CN(C1)C(=O)OC(C)(C)C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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